[4-(Phenylamino)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Phenylamino)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The structure of this compound includes a phenyl group attached to an amino group, which is further connected to another phenyl group, and finally bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Phenylamino)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Phenylamino)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenylboronic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Phenylamino)phenyl]boronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Biosensors: It is employed in the development of biosensors for detecting various analytes.
Medicine:
Drug Development: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [4-(Phenylamino)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and biosensing. The boronic acid moiety interacts with the target molecules, forming stable complexes that can modulate biological pathways .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the amino group, making it less versatile in certain reactions.
4-Aminophenylboronic Acid: Contains an amino group directly attached to the boronic acid moiety, offering different reactivity.
4-(N-Boc-amino)phenylboronic Acid: Contains a Boc-protected amino group, providing stability during synthesis.
Uniqueness: [4-(Phenylamino)phenyl]boronic acid is unique due to the presence of both phenyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various applications.
Properties
Molecular Formula |
C12H12BNO2 |
---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
(4-anilinophenyl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14-16H |
InChI Key |
OXUQOCPMRLIIOR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.